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molecular formula C9H11NO2 B069277 Methyl 1-allyl-1H-pyrrole-2-carboxylate CAS No. 183155-28-4

Methyl 1-allyl-1H-pyrrole-2-carboxylate

Cat. No. B069277
M. Wt: 165.19 g/mol
InChI Key: BZTCAVPQDSWVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07220773B2

Procedure details

To a solution of methyl 1H-pyrrole -2-caboxylate (4.48 g, 35.8 mmol) in tetrahydrofuran (100 ml) were added potassium t-butoxide (4.2 g, 37.4 mmol) and dimethylformamide (20 ml), and the mixture was stirred for 10 minutes at room temperature. To the mixture was added allyl bromide (5.4 g, 44.6 mmol), and the mixture was stirred for 4 hours at room temperature. Thereto was added an aqueous 5% potassium hydrogensulfate solution and the mixture was extracted with ethyl acetate. The organic layer was washed with an aqueous saturated sodium chloride solution, and dried over magnesium sulfate. The solvent was removed and the residue was purified with silica gel chromatography (hexane:ethyl acetate=5:1→3:1) to give the subject compound (5.46 g, 92%).
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8][CH3:9])=[O:7].[CH3:10][C:11](C)([O-])[CH3:12].[K+].C(Br)C=C.S([O-])(O)(=O)=O.[K+]>O1CCCC1.CN(C)C=O>[CH2:12]([N:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8][CH3:9])=[O:7])[CH:11]=[CH2:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.48 g
Type
reactant
Smiles
N1C(=CC=C1)C(=O)OC
Name
Quantity
4.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 4 hours at room temperature
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel chromatography (hexane:ethyl acetate=5:1→3:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C=C)N1C(=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.46 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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